N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
CAS No.: 100817-89-8
VCID: VC0009465
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
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Description | N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.264 g/mol . It is also known by other names, including N-(4-methoxybenzo[d]thiazol-2-yl)acetamide and acetamide, N-(4-methoxy-2-benzothiazolyl)- . The IUPAC name for this compound is N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, and its InChIKey is AQDZPXNDPBKKSZ-UHFFFAOYSA-N . Benzothiazole derivatives, which include N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, have attracted interest in chemical research for various applications, including dyes, drugs, and polymer chemistry . Many benzothiazoles have been patented for their diverse biological activities, such as antituberculous, antiproliferative, antibacterial, anthelmintic, antioxidant, and antimicrobial properties . One similar compound, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide, has shown potential in treating infections resistant to conventional antibiotics and has demonstrated anticancer activity. |
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CAS No. | 100817-89-8 |
Product Name | N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Molecular Formula | C10H10N2OS |
Molecular Weight | 206.27 g/mol |
IUPAC Name | N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) |
Standard InChIKey | REWPYVREDAQTMO-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C |
Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C |
Synonyms | Acetamide, N-(4-methyl-2-benzothiazolyl)- (9CI) |
PubChem Compound | 746871 |
Last Modified | Sep 12 2023 |
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